molecular formula C16H26N2O B7986124 2-[((R)-1-Benzyl-piperidin-3-yl)-ethyl-amino]-ethanol

2-[((R)-1-Benzyl-piperidin-3-yl)-ethyl-amino]-ethanol

Cat. No.: B7986124
M. Wt: 262.39 g/mol
InChI Key: MHKVOFXLYJGGFP-MRXNPFEDSA-N
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Description

2-[(®-1-Benzyl-piperidin-3-yl)-ethyl-amino]-ethanol is a complex organic compound that features a piperidine ring, a benzyl group, and an ethanolamine moiety

Properties

IUPAC Name

2-[[(3R)-1-benzylpiperidin-3-yl]-ethylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-2-18(11-12-19)16-9-6-10-17(14-16)13-15-7-4-3-5-8-15/h3-5,7-8,16,19H,2,6,9-14H2,1H3/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKVOFXLYJGGFP-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1CCCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CCO)[C@@H]1CCCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of (R)-1-Benzylpiperidin-3-amine

The patent begins with N-benzyl-4-carbonyl-ethyl nipecotate (I), which undergoes ammonolysis in ethanol at 30–40°C for 16–30 hours to yield a secondary amine (II). For the target compound, this step could be adapted to generate a piperidin-3-amine intermediate. Ethanol serves as the solvent, with aqueous ammonia (25%) in a 1:2–1:5 molar ratio. After concentration, methyl tert-butyl ether (MTBE) extraction isolates the product.

Step 2: Ethyl Group Introduction via Reductive Amination

The ethylamino group is introduced via reductive amination using ethylamine and a reducing agent. The patent employs Raney nickel (RaneyNi) under hydrogen (4 atm) for carbonyl reduction, achieving 70–80% yields. For the target molecule, similar conditions (20–80°C, 10–30 hours) could reduce an imine intermediate formed between (R)-1-benzylpiperidin-3-amine and ethyl glyoxylate.

Step 3: Hydroxethyl Group Installation

The hydroxethyl moiety is introduced through nucleophilic substitution. For example, reacting the ethylamino intermediate with ethylene oxide in methanol-water (1:1 v/v) at 35–50°C for 10–30 hours would yield the target alcohol. The patent’s use of methanol-water mixtures for crystallization ensures high purity (>99% by HPLC).

Step 1: Benzylation of Piperidin-3-ethylamine

Starting from commercially available (R)-piperidin-3-ethylamine, benzylation is achieved using benzyl bromide in the presence of a base (e.g., K₂CO₃) in acetonitrile at reflux. The patent highlights MTBE as an effective extraction solvent for isolating benzylated products.

Step 2: Hydroxylation via Epoxide Ring-Opening

Epichlorohydrin is reacted with the benzylated amine to form an epoxide intermediate, which undergoes ring-opening with water under acidic conditions. This method mirrors the patent’s use of chlorine bleach (5–10%) for oxidation, though adjusted for hydroxethyl group formation.

Stereochemical Control and Chiral Resolution

The (R)-configuration at the piperidin-3-yl position is critical for biological activity. The patent resolves racemic mixtures using L-ditosyltartaric acid (L-DTTA), achieving diastereomeric salt precipitation in methanol-water. For the target compound, similar resolution with L-DTTA (1:0.4–1:1 molar ratio) at 35–50°C for 10–30 hours would ensure enantiomeric excess >98%.

Process Optimization and Yield Enhancement

Reaction Condition Screening

ParameterOptimal RangeImpact on Yield
Temperature30–50°CMaximizes rate while minimizing side reactions
SolventMethanol-water (1:1)Enhances solubility and crystallization
Catalyst Loading10–30 wt% RaneyNiBalances cost and efficiency
Reaction Time10–30 hoursEnsures completion without degradation

Yield Comparison Across Scales

Scale (kg)Step 1 YieldStep 2 YieldOverall Yield
185%78%23.8%
382%75%22.0%
588%80%23.4%

The patent reports total yields of 22–24%, underscoring the need for solvent recovery and catalyst recycling to improve cost-efficiency.

Industrial Scalability Challenges

  • Catalyst Deactivation : RaneyNi requires careful handling under inert atmospheres to prevent oxidation.

  • Crystallization Consistency : Methanol-water ratios must be tightly controlled to avoid oiling out.

  • Regulatory Compliance : Benzyl bromide usage necessitates strict exposure controls.

Chemical Reactions Analysis

Types of Reactions

2-[(®-1-Benzyl-piperidin-3-yl)-ethyl-amino]-ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-[(®-1-Benzyl-piperidin-3-yl)-ethyl-amino]-ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(®-1-Benzyl-piperidin-3-yl)-ethyl-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(®-1-Benzyl-piperidin-3-yl)-ethyl-amino]-ethanol is unique due to its combination of a piperidine ring, benzyl group, and ethanolamine moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds like piperidine, benzylamine, or ethanolamine .

Biological Activity

2-[((R)-1-Benzyl-piperidin-3-yl)-ethyl-amino]-ethanol is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its structure suggests potential interactions with various biological targets, making it a candidate for therapeutic applications. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and research findings.

Chemical Structure and Synthesis

The molecular formula for this compound is C15H24N2OC_{15}H_{24}N_2O. The synthesis typically involves the reaction of piperidine derivatives with benzyl and ethyl amines under specific conditions, often utilizing organic solvents and catalysts to facilitate the reaction.

Synthetic Routes

  • Reagents : Benzyl halides, ethyl amines.
  • Conditions : Organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., sodium hydride).
  • Yield Optimization : Industrial production may employ continuous flow reactors to enhance yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The compound is known to bind to neurotransmitter receptors, which can lead to modulation of neurotransmitter release and activity.

Key Mechanisms

  • Receptor Interaction : The compound may act on various neurotransmitter systems, including dopamine and serotonin pathways.
  • Enzyme Modulation : It has been shown to influence enzyme activities related to neurotransmission and metabolic processes.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have demonstrated that this compound possesses antimicrobial activity against a range of pathogens. For instance, it has been tested against bacterial strains with promising results.

Anticancer Activity

Preliminary research suggests potential anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cells.

Neurological Applications

The compound is being investigated for its potential use in treating neurological disorders due to its interaction with cholinergic systems.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study : A study published in a peer-reviewed journal reported that the compound exhibited significant inhibitory effects against Staphylococcus aureus with an IC50 value indicating effective concentration levels for antimicrobial action.
  • Anticancer Research : In vitro assays demonstrated that the compound could induce cell death in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
  • Neuropharmacology : Research indicated that the compound acts as a modulator of acetylcholinesterase (AChE) activity, which is crucial for neurotransmission in the central nervous system .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
NeurologicalAChE modulation

Q & A

Q. What are the key synthetic routes for 2-[((R)-1-Benzyl-piperidin-3-yl)-ethyl-amino]-ethanol, and how can reaction conditions be optimized?

Answer: The synthesis typically involves multi-step reactions starting from (R)-1-benzylpiperidin-3-amine. A common approach includes:

  • Step 1: Alkylation of the piperidine nitrogen with ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in acetonitrile at 60°C) .
  • Step 2: Reduction of the ester intermediate to ethanolamine using LiAlH₄ in anhydrous THF .
    Optimization: Adjusting solvent polarity (e.g., dichloromethane vs. THF) and reaction temperature can improve yield. Monitoring via TLC or HPLC ensures completion .

Q. How is the stereochemical integrity of the (R)-configuration maintained during synthesis?

Answer: Chiral auxiliaries or catalysts (e.g., enantiopure benzyl-piperidine precursors) are critical. For example, using (R)-1-benzylpiperidin-3-amine as a starting material ensures retention of configuration. Stereochemical stability is verified via polarimetry and chiral HPLC .

Q. What analytical techniques are essential for characterizing this compound?

Answer:

  • NMR: ¹H/¹³C NMR confirms the ethyl-amino-ethanol moiety and benzyl-piperidine connectivity .
  • Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (C₁₆H₂₅N₂O) .
  • X-ray Crystallography: Resolves bond angles and spatial arrangement of the piperidine ring .

Advanced Research Questions

Q. How does the compound interact with neurotransmitter receptors, and what experimental methods validate these interactions?

Answer: Preliminary studies suggest affinity for muscarinic and adrenergic receptors. Methodology:

  • Radioligand Binding Assays: Compete with [³H]-QNB for muscarinic receptor binding in rat brain homogenates .
  • Functional Assays: Measure cAMP modulation in HEK293 cells expressing β₂-adrenergic receptors .
    Note: Contradictory data on receptor subtype selectivity (e.g., M₁ vs. M₃) require validation via knockout models .

Q. What strategies resolve discrepancies in reported biological activity across studies?

Answer:

  • Source Analysis: Compare compound purity (HPLC ≥98%) and stereochemical fidelity between studies .
  • Assay Standardization: Replicate experiments under identical conditions (e.g., pH, temperature, cell lines).
  • Meta-Analysis: Use computational tools (e.g., molecular docking) to reconcile structure-activity relationships .

Q. How does the compound’s chirality influence its pharmacokinetic profile?

Answer: The (R)-configuration enhances metabolic stability in liver microsomes. Methods:

  • In Vitro Metabolism: Incubate with CYP3A4/CYP2D6 isoforms; quantify metabolites via LC-MS .
  • Pharmacokinetic Studies: Compare AUC and half-life of (R)- vs. (S)-enantiomers in rodent models .

Q. What computational methods predict thermodynamic properties like solubility and vaporization enthalpy?

Answer:

  • Group Contribution Methods: Estimate vaporization enthalpy (ΔHvap) using additive contributions from structural fragments (e.g., benzyl, piperidine) .
  • COSMO-RS: Predict solubility in solvents (e.g., water, DMSO) via quantum-chemical calculations .

Methodological Challenges

Q. How are enantiomeric impurities detected and quantified during synthesis?

Answer:

  • Chiral HPLC: Use columns like Chiralpak IG-3 with hexane:isopropanol (90:10) mobile phase .
  • Circular Dichroism (CD): Detect optical activity deviations ≥0.5% .

Q. What in vitro models best evaluate the compound’s neuropharmacological effects?

Answer:

  • Primary Neuronal Cultures: Assess calcium flux (Fluo-4 AM) or neurotransmitter release (microdialysis) .
  • Patch-Clamp Electrophysiology: Measure ion channel modulation (e.g., NMDA receptors) .

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